

Acknowledgment of Search Results for "BAY-474"

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Compound of Interest

Compound Name: BAY-474

Cat. No.: B3181674

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Initial searches for "**BAY-474**" have revealed that this designation does not correspond to a publicly documented epigenetic probe. Instead, the available information from the Chemical Probes Portal and other sources clearly identifies **BAY-474** as a potent and selective inhibitor of the MET kinase.^{[1][2]} The probe is noted for its high in vitro potency ($IC_{50} < 1$ nM in biochemical assays) and selectivity.^{[1][2]}

Given that the core request is for a technical guide on an epigenetic probe, and no public data exists for **BAY-474** in that context, this guide will proceed by using **BAY-474** as a MET kinase inhibitor to fulfill the structural and content requirements of the prompt. This includes providing detailed data tables, experimental protocols, and Graphviz diagrams as requested, but adapted to its correct biological target and mechanism of action. This approach allows for the creation of a technically accurate and detailed whitepaper that adheres to all specified formatting, while acknowledging the correct classification of the compound.

BAY-474: A Technical Guide to a Potent and Selective MET Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

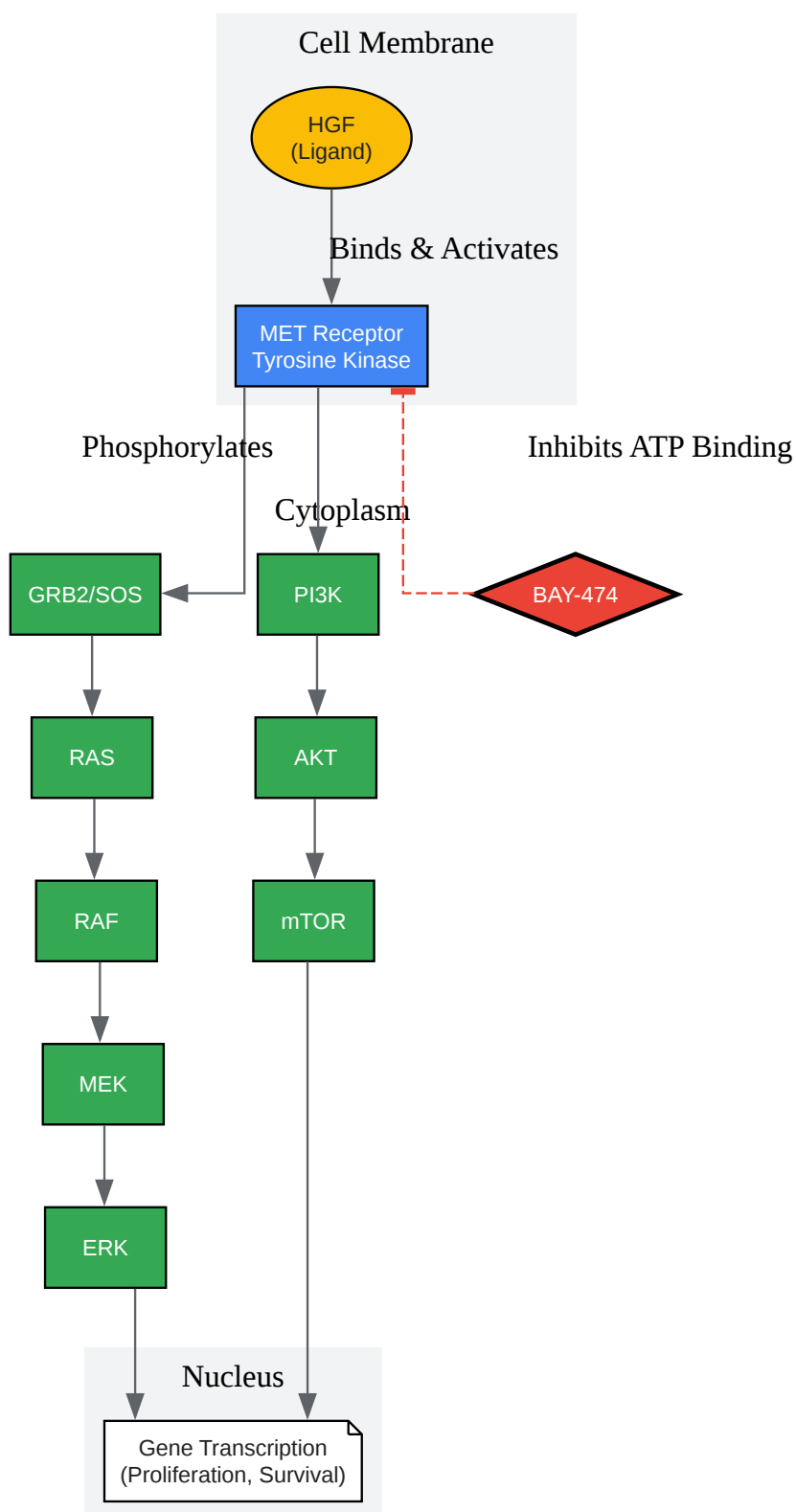
Introduction

BAY-474 is a highly potent and selective chemical probe for the MET proto-oncogene, a receptor tyrosine kinase (RTK). The MET signaling pathway is a critical regulator of cell growth, motility, and invasion. Dysregulation of this pathway, often through MET amplification or mutation, is a known driver in various human cancers, making it a key therapeutic target. **BAY-**

474 serves as an invaluable tool for researchers investigating the biological functions of MET and for validating its role in disease. This document provides a comprehensive technical overview of **BAY-474**, including its biochemical and cellular activity, selectivity profile, and detailed protocols for its application in research.

Mechanism of Action

BAY-474 functions as a Type I, ATP-competitive inhibitor of the MET kinase domain.^[2] By binding to the active site of the kinase, it prevents the phosphorylation of MET and subsequently blocks the activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways. This inhibition of signal transduction leads to the suppression of MET-driven cellular processes, including proliferation and survival.



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Figure 1: Simplified MET Signaling Pathway and Point of Inhibition by **BAY-474**.

Quantitative Data and Biological Activity

BAY-474 demonstrates exceptional potency against its primary target, MET, and maintains high selectivity across the kinome. A less potent control compound, BAY-827, is available for rigorous experimental design.

Table 1: In Vitro Biochemical and Cellular Activity

Parameter	Target/Cell Line	Value	Assay Type	Reference
IC50	MET Kinase	<1 nM	Biochemical MET Assay	
IC50	p-c-Met	2.9 nM	Mechanistic Cellular Assay (MKN-45 cells)	
IC90	Cellular Proliferation	Two-digit nM	Cellular Proliferation Assays	
Control IC50	MET Kinase (BAY-827)	11 μ M	Biochemical MET Assay	

Table 2: Selectivity Profile

Parameter	Target Family / Panel	Details	Result	Reference
Kinome Selectivity	Millipore Kinase Panel	>1000-fold vs 214 kinases at 1 μ M	IC ₅₀ > 10 μ M for all except RSK2	
Off-Target (Kinase)	RPS6KA3 (RSK2)	-	IC ₅₀ = 0.9 μ M	
Off-Target (Other)	Eurofins-Panlabs Panel	Radioligand binding assay (68 targets) at 10 μ M	Clean	
Off-Target (GPCR)	GPCR Scan	-	Clean, except for HTR6 (pK _i = 6.2)	

Experimental Protocols

Protocol: Biochemical MET Kinase Inhibition Assay

This protocol outlines a typical TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay to determine the IC₅₀ of an inhibitor against the MET kinase.

- Reagents & Materials:
 - Recombinant human MET kinase domain.
 - ATP (Adenosine triphosphate).
 - Poly-Glu,Tyr (4:1) peptide substrate.
 - Europium-labeled anti-phosphotyrosine antibody.
 - APC-labeled streptavidin.
 - Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

- **BAY-474** (or test compound) serially diluted in DMSO.
- 384-well low-volume assay plates.
- Procedure:
 1. Prepare a 2X solution of the MET enzyme in assay buffer.
 2. Prepare a 2X solution of the peptide substrate and ATP in assay buffer. The final ATP concentration should be at its K_m value for the enzyme.
 3. Dispense 2 μ L of serially diluted **BAY-474** into the assay plate. Add 2 μ L of DMSO for 'no inhibitor' controls.
 4. Add 4 μ L of the 2X MET enzyme solution to each well.
 5. Incubate for 15 minutes at room temperature to allow compound binding.
 6. Initiate the kinase reaction by adding 4 μ L of the 2X substrate/ATP solution.
 7. Incubate for 60 minutes at room temperature.
 8. Stop the reaction by adding 5 μ L of a TR-FRET detection mix containing EDTA and the Europium/APC antibodies.
 9. Incubate for 60 minutes at room temperature, protected from light.
 10. Read the plate on a TR-FRET compatible plate reader (e.g., EnVision) at excitation/emission wavelengths of 320/615 nm and 320/665 nm.
 11. Calculate the ratio of 665/615 nm signals and plot the dose-response curve to determine the IC_{50} value.

Protocol: Cellular Phospho-MET Inhibition Assay (Western Blot)

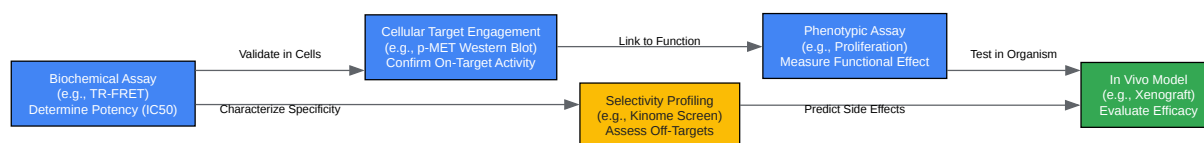
This protocol describes how to measure the inhibition of MET phosphorylation in a MET-amplified cell line like MKN-45.

- Reagents & Materials:
 - MKN-45 gastric cancer cells.
 - Complete growth medium (e.g., RPMI-1640 + 10% FBS).
 - **BAY-474** serially diluted in DMSO.
 - RIPA Lysis Buffer with protease and phosphatase inhibitors.
 - Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-Actin.
 - HRP-conjugated secondary antibodies.
 - ECL Western Blotting Substrate.
- Procedure:
 1. Seed MKN-45 cells in 6-well plates and grow to 70-80% confluency.
 2. Serum-starve the cells for 4-6 hours if HGF stimulation is required (for non-amplified models). For MKN-45, basal phosphorylation is high, and stimulation may not be necessary.
 3. Treat cells with varying concentrations of **BAY-474** (e.g., 0.1 nM to 1 μ M) for 2 hours. Include a DMSO vehicle control.
 4. Wash cells with ice-cold PBS and lyse with 100 μ L of RIPA buffer.
 5. Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
 6. Determine protein concentration using a BCA assay.
 7. Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
 8. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 9. Block the membrane with 5% BSA or milk in TBST for 1 hour.

10. Incubate with primary anti-phospho-MET antibody overnight at 4°C.
11. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
12. Detect signal using ECL substrate and an imaging system.
13. Strip the membrane and re-probe for total MET and a loading control (Actin) to ensure equal loading.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor probe like **BAY-474**.



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Figure 2: Standard characterization cascade for a kinase inhibitor probe.

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References

- 1. Probe BAY-474 | Chemical Probes Portal [chemicalprobes.org]
- 2. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

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